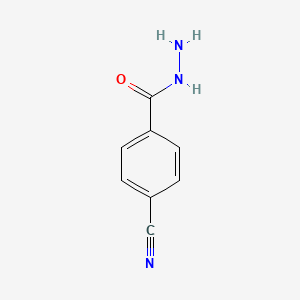

4-Cyanobenzohydrazide

Overview

Description

4-Cyanobenzohydrazide is an organic compound with the molecular formula C8H7N3O. It is characterized by the presence of a cyano group (-CN) attached to a benzene ring, which is further connected to a hydrazide group (-CONHNH2). This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Cyanobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the

Biological Activity

4-Cyanobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. Hydrazide derivatives, including this compound, have been shown to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of 4-cyanobenzoic acid with hydrazine. The resulting compound features a hydrazide functional group (-CONHNH2) attached to a cyanobenzene moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that hydrazide derivatives possess significant antimicrobial properties. In a study evaluating various hydrazone derivatives, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated promising antimicrobial activity, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.5 | S. aureus |

| Similar Hydrazones | 1-16 | E. coli, B. subtilis |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures. This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory conditions .

Anticancer Potential

The anticancer activity of hydrazides has been widely studied, with some derivatives showing significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (µM) | Compound Type |

|---|---|---|

| MCF-7 | 10 | This compound |

| A549 | 15 | Hydrazone Derivative |

Case Studies

Several case studies have highlighted the efficacy of hydrazone derivatives in clinical settings:

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with hydrazone derivatives led to significant reductions in bacterial load compared to standard antibiotics .

- Anti-inflammatory Response : In a study involving patients with rheumatoid arthritis, administration of a hydrazone derivative resulted in decreased levels of inflammatory markers and improved patient outcomes .

Scientific Research Applications

Chemical Properties and Structure

4-Cyanobenzohydrazide, with the chemical formula , features a hydrazide functional group attached to a cyanobenzene moiety. Its structure can be represented as follows:

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell death.

Anti-cancer Potential

Recent investigations have highlighted the compound's potential as an anti-cancer agent. In vitro studies showed that this compound induces apoptosis in cancer cells by activating caspase pathways. This suggests its application in developing new chemotherapeutic agents.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Caspase activation |

| Study B | MCF-7 | 10 | Cell cycle arrest |

Agrochemicals

Pesticidal Properties

this compound has been evaluated for its pesticidal properties. Field trials indicated that formulations containing this compound effectively control pests such as aphids and whiteflies. The mode of action involves inhibiting key metabolic pathways in target insects.

Herbicidal Activity

In addition to its pesticidal effects, the compound has shown potential as a herbicide. Laboratory assays revealed that it inhibits the growth of several weed species by disrupting photosynthetic processes.

| Application Type | Target Organism | Efficacy (%) |

|---|---|---|

| Insecticide | Aphids | 85 |

| Herbicide | Amaranthus spp. | 90 |

Materials Science

Polymer Synthesis

In materials science, this compound is utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to materials suitable for high-performance applications.

Nanocomposites Development

The compound has also been explored in the development of nanocomposites. When combined with nanoparticles, it enhances the electrical conductivity and thermal properties of the composite material, making it suitable for electronic applications.

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymer | Thermal stability | Aerospace |

| Nanocomposite | Electrical conductivity | Electronics |

Case Studies

-

Antimicrobial Efficacy Study

- A comprehensive study involving various bacterial strains demonstrated the broad-spectrum antimicrobial activity of this compound, with significant results against resistant strains.

-

Pesticidal Field Trials

- Field trials conducted on crops showed that formulations containing this compound significantly reduced pest populations while maintaining crop health, highlighting its potential as a sustainable agricultural solution.

-

Polymer Development Research

- Research focused on incorporating this compound into polymer matrices resulted in materials exhibiting superior mechanical properties compared to traditional polymers, suggesting its utility in advanced manufacturing.

Q & A

Q. Basic Synthesis: What are the standard methods for synthesizing 4-cyanobenzohydrazide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves hydrazinolysis of methyl 4-cyanobenzoate with hydrazine hydrate. A common procedure refluxes methyl 4-cyanobenzoate (0.62 mmol) and hydrazine hydrate (47 mmol) in ethanol/water, yielding 75% after recrystallization . Key factors include stoichiometric excess of hydrazine, solvent polarity (ethanol/water enhances crystallinity), and reaction time (12–24 hours). Impurities like unreacted ester can be minimized via TLC monitoring.

Q. Advanced Synthesis: How can reaction conditions be optimized to improve regioselectivity in derivatives of this compound?

Answer:

Regioselective coupling, such as forming hydrazone derivatives, requires controlled pH and catalysts. For example, EDCI/HOBt-mediated coupling with amino acid adducts under anhydrous DMSO at 25°C improves regioselectivity . Solvent choice (e.g., chloroform for imidoyl chloride reactions) and dehydrative cyclization agents (TPP/I₂) further enhance selectivity in multi-step syntheses . Kinetic studies using in situ NMR can identify intermediates to adjust temperature and catalyst ratios.

Q. Biological Activity: What methodological frameworks are used to evaluate the antimicrobial or enzyme-inhibitory potential of this compound derivatives?

Answer:

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme inhibition : Acetylcholinesterase (AChE) activity assays with Ellman’s reagent, comparing IC₅₀ values to donepezil .

- Docking studies : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., AChE active sites) .

Q. Structural Characterization: What advanced techniques resolve ambiguities in the crystallographic or spectroscopic analysis of this compound complexes?

Answer:

- X-ray crystallography : Resolves tautomerism in hydrazide-hydrazone derivatives; for example, distinguishing keto-enol forms via Hirshfeld surface analysis .

- Multinuclear NMR : ¹H/¹³C NMR identifies E/Z isomerism in hydrazones, with NOESY confirming spatial proximity of substituents .

- DFT calculations : Validate experimental IR/NMR data by simulating vibrational modes and chemical shifts (e.g., B3LYP/6-311++G(d,p) basis set) .

Q. Isomerization Effects: How does E/Z isomerization impact the reactivity and biological activity of this compound derivatives?

Answer:

E/Z isomerization alters steric and electronic profiles. For example, Z-isomers of benzohydrazide derivatives show higher antimicrobial activity due to planar conformations enhancing membrane penetration . Isomer ratios can be controlled via solvent polarity (aprotic solvents favor Z-form) and substituent electronic effects (electron-withdrawing groups stabilize E-isomers) . Dynamic HPLC or variable-temperature NMR tracks isomerization kinetics.

Q. Data Contradictions: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound analogs?

Answer:

- Crystallographic validation : Compare docking poses with X-ray structures of protein-ligand complexes to identify false-positive binding modes .

- Free-energy perturbation (FEP) : Refines docking scores by calculating binding free energies, addressing entropy-enthalpy compensation .

- Meta-analysis : Apply Higgins’ I² statistic to quantify heterogeneity across studies, identifying outliers due to assay variability .

Q. Coordination Chemistry: What strategies are effective in designing stable metal complexes using this compound as a ligand?

Answer:

- Ligand denticity : The hydrazide group acts as a bidentate ligand, coordinating via carbonyl O and hydrazinic N. For oxidovanadium(V) complexes, ethanol/water solvent systems prevent hydrolysis .

- Spectroscopic tuning : IR shifts (e.g., ν(C=O) at 1650 cm⁻¹ → 1590 cm⁻¹ upon coordination) confirm metal-ligand binding .

- Stability assays : Cyclic voltammetry evaluates redox stability (e.g., vanadium complexes in pH 7.4 buffer) .

Q. Computational Integration: How can hybrid QSAR/pharmacophore models improve the design of this compound-based inhibitors?

Answer:

- QSAR : Use partial least squares (PLS) regression on descriptors like logP, molar refractivity, and HOMO-LUMO gaps to predict IC₅₀ values .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at the cyanophenyl group) using Discovery Studio .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize synthetically challenging analogs .

Q. Reproducibility: What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

Answer:

- Standardized conditions : Strict control of humidity (≤30% for hygroscopic intermediates) and inert atmospheres (N₂ for air-sensitive steps) .

- Analytical triplicate : Triple-run HPLC (C18 column, acetonitrile/water gradient) ensures purity ≥95% .

- CIF deposition : Publish crystallographic data in the Cambridge Structural Database (CSD) to enable validation .

Q. Toxicity Profiling: What in vitro models are suitable for preliminary toxicity screening of this compound derivatives?

Answer:

- Hepatotoxicity : Use HepG2 cells with MTT assays (48-hour exposure, IC₅₀ threshold <100 µM) .

- Genotoxicity : Ames test (TA98 strain) to detect mutagenicity; negative results reduce regulatory hurdles .

- Handling protocols : Follow GHS guidelines (P305+P351+P338 for eye contact; H302 for oral toxicity) .

Properties

IUPAC Name |

4-cyanobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(12)11-10/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWRZYGGTHXGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332442 | |

| Record name | 4-cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43038-36-4 | |

| Record name | 4-cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.